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molecular formula ClHKO3 B1238904 Potassium chlorate CAS No. 3811-04-9

Potassium chlorate

Cat. No. B1238904
M. Wt: 123.56 g/mol
InChI Key: LVEGNRYEXNXVGQ-UHFFFAOYSA-N
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Patent
US07388019B2

Procedure details

To a stirred solution of 21 g (115 mmol) of tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate from Step A in 5 mL of tetrahydrofuran was added 300 mL of water, followed by 18 g (149 mmol) of potassium chlorate. Then a solution of 200 mg of osmium tetroxide in 30 mL of water was added slowly in portions. The mixture was stirred at 80° C. for 16 h. At this time, additional portions of potassium chlorate (11.2 g, 92 mmol) and osmium tetroxide (138 mg) were added, and stirring was continued at 80° C. for another 3.5 h. The reaction mixture was partitioned between diethyl ether and water. The aqueous phase was extracted with dichloromethane and then concentrated in vacuo. The resultant residue from the aqueous phase was extracted with tetrahydrofuran. The combined organic fractions were concentrated in vacuo, and the residue was purified by flash chromatography (silica gel, 0-5% methanol/dichloromethane) to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.93 (br s, 2H), 3.92 (m, 1H)-3.83 (m, 1H), 3.63 (m, 2H), 3.39 (m, 1H), 3.25 (m, 1H), 1.84 (m, 1H), 1.72 (m, 1H), 1.47 (s, 9H). LC/MS: 240 (M+1).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three
Quantity
138 mg
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])CC=CC[CH2:2]1.Cl([O-])(=O)=[O:15].[K+].[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>O.[Os](=O)(=O)(=O)=O>[OH:19][CH:23]1[CH:22]([OH:15])[CH2:21][CH2:20][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N1(CCC=CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
Cl(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
11.2 g
Type
reactant
Smiles
Cl(=O)(=O)[O-].[K+]
Name
Quantity
138 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 80° C. for another 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resultant residue from the aqueous phase was extracted with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic fractions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 0-5% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1CN(CCC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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